3-(piperidin-3-yl)oxetan-3-ol hydrochloride
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Overview
Description
3-(piperidin-3-yl)oxetan-3-ol hydrochloride is a small molecule organic compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane derivatives under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often involve mild temperatures and pressures to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the production of high-quality compounds suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)oxetan-3-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into other derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Iodosylbenzene is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-pyrrolidinone
Reduction: Various reduced derivatives of the original compound
Substitution: Substituted piperidine and oxetane derivatives
Scientific Research Applications
3-(piperidin-3-yl)oxetan-3-ol hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxypiperidine
- 4-amino-1-((2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyl-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
3-(piperidin-3-yl)oxetan-3-ol hydrochloride is unique due to its combination of the piperidine and oxetane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2703780-52-1 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.